(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered saturated heterocyclic compound containing one nitrogen atom. This specific compound features two pyrrolidine rings, with one of them substituted by a pyrrolidin-1-yl group. The stereochemistry at the 3-position is critical for its biological activity and properties.
The compound can be synthesized through various methods in organic chemistry, often involving the manipulation of existing pyrrolidine derivatives. Its relevance spans multiple fields, including medicinal chemistry and pharmacology, due to its potential applications in drug development.
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is classified as an organic compound and more specifically as a bicyclic amine. It is also categorized under alkaloids, which are naturally occurring compounds that mostly contain basic nitrogen atoms.
The synthesis of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and selectivity for the desired stereoisomer. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine can be represented as follows:
The compound exhibits chirality due to the presence of stereogenic centers. The three-dimensional conformation can significantly influence its biological interactions and pharmacological properties.
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine can participate in various chemical reactions:
The reactivity of this compound is influenced by its steric and electronic environment, making it suitable for further functionalization in synthetic organic chemistry.
Research into similar compounds suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system targets.
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine has potential applications in:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, represents a privileged scaffold in medicinal chemistry due to its versatile applications in drug design. This structural motif is present in >37 FDA-approved drugs, ranking it first among non-aromatic nitrogen-containing heterocycles for pharmaceutical applications [1] [7]. The significance stems from several intrinsic properties: 1) Spatial diversification enabled by sp³-hybridized carbon atoms allows extensive exploration of pharmacophore space; 2) Stereochemical complexity from up to four chiral centers permits precise control over molecular orientation; and 3) Favorable physicochemical properties including reduced lipophilicity (LogP = 0.459) compared to carbocyclic counterparts, and enhanced aqueous solubility (LogS = 0.854) critical for bioavailability [1].
(3S)-3-(Pyrrolidin-1-yl)pyrrolidine exemplifies a bis-pyrrolidine architecture that leverages these advantages. The dual-ring system provides:
Notably, this scaffold features in kinase inhibitors and CNS therapeutics due to its ability to cross biological barriers while maintaining metabolic stability – a key advantage over aromatic heterocycles that undergo oxidative metabolism [1] [7]. Recent approvals (2022) of pyrrolidine-containing drugs (pacritinib, futibatinib, daridorexant) underscore its pharmaceutical relevance [7].
Table 1: Key Physicochemical Properties of Pyrrolidine vs. Related Heterocycles
Parameter | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
LogS | 0.854 | -0.175 | -2.642 |
Polar Surface Area (Ų) | 16.464 | 13.964 | 0 |
H-bond Donors | 1.0 | 1.0 | 0 |
H-bond Acceptors | 1.5 | 0.5 | 0 |
Source: Adapted from QikProp calculations [1]
The strategic selection between saturated pyrrolidine and aromatic pyrrole rings significantly impacts drug-like properties and biological efficacy. Key differentials include:
Electronic Distribution: Pyrrolidine's fully saturated structure exhibits reduced electron density at ring carbons compared to the delocalized π-system of pyrrole. This decreases susceptibility to cytochrome P450-mediated oxidation, enhancing metabolic stability. Pyrroles undergo CYP-catalyzed epoxidation leading to reactive intermediates capable of glutathione conjugation or protein adduction – a significant limitation for drug development [1] [8].
Solubility Profiles: Pyrrolidine's higher hydrogen-bonding capacity (donor: 1.0, acceptor: 1.5 vs. pyrrole's donor: 1.0, acceptor: 0.5) translates to superior aqueous solubility (LogS 0.854 vs. -0.175). This is further reflected in polar surface area (PSA 16.464Ų vs. 13.964Ų), a critical parameter for membrane permeability and oral bioavailability. The balanced lipophilicity (LogP 0.459) enables traversal of phospholipid bilayers while maintaining aqueous-phase solubility – a key advantage for CNS-targeted compounds like (3S)-3-(pyrrolidin-1-yl)pyrrolidine [1].
Biological Interactions: Saturation enables three-dimensional target engagement unavailable to planar aromatics. The non-planar "puckered" conformation of pyrrolidine permits optimal vectoring of substituents into complementary binding pockets. This is particularly advantageous for G-protein coupled receptors (GPCRs) and ion channels where deep, stereospecific binding clefts exist. Additionally, pyrrolidine's aliphatic nitrogen basicity (pKBHX 2.59) facilitates salt bridge formation with aspartate/glutamate residues, unlike pyrrole's weakly basic nitrogen (pKBHX 0.15) [1] [4].
For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, these properties manifest as:
The conformational flexibility of pyrrolidine derivatives represents their most distinctive pharmacological advantage over rigid scaffolds. This dynamic behavior originates from pseudorotation – a low-energy (≤5 kcal/mol) interconversion between twist and envelope conformers via ring puckering [1]. For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, this phenomenon enables:
Adaptive Binding: The bis-pyrrolidine system samples multiple low-energy conformations (Cₛ symmetry: 8 conformers; C₂ symmetry: 4 conformers), creating a conformational ensemble that can adapt to binding site topography. This "induced fit" capability is particularly valuable for targeting structurally diverse protein families like kinases or GPCRs [1]. Pseudorotation barriers (ΔG‡ ~3–5 kcal/mol) permit rapid interconversion at physiological temperatures, enabling dynamic interactions during binding events [1].
Stereoelectronic Tuning: The endocyclic torsion angles (θ) vary significantly during pseudorotation (Cₐ-Cᵦ-Cᵧ-N: 0° to 40°), modulating nitrogen lone pair orientation and thus hydrogen-bonding capacity. This allows optimization of electrostatic complementarity without altering covalent structure. For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, the chiral 3-position further directs spatial orientation of the second pyrrolidine ring, creating a stereodependent vectoring effect [1].
Table 2: Conformational Parameters of Pyrrolidine Pseudorotation
Parameter | Envelope Conformer | Twist Conformer | Barrier |
---|---|---|---|
Puckering Amplitude | 0.8–1.0 Å | 0.6–0.8 Å | - |
ΔG (kcal/mol) | 0 (reference) | 0.2–0.5 | 3–5 |
Torsion Angle Range | ±25° | ±35° | - |
Nitrogen Inversion | Syn/anti interconvert | Locked orientation | 5–6 |
Source: Computational analysis data [1]
Three-Dimensional Coverage: Unlike planar aromatics, pyrrolidine's non-planarity provides spherical spatial coverage with a radius of ~3Å from ring centroid. This volumetric advantage is quantifiable through principal moment of inertia (PMI) analysis, where pyrrolidine exhibits near-spherical distribution (PMI ratio 0.85) versus pyrrole's disk-like profile (PMI ratio 0.25) [1]. For (3S)-3-(pyrrolidin-1-yl)pyrrolidine, the fused system extends this coverage through:
These dynamics enable unprecedented target selectivity – exemplified by kinase inhibitors where subtle conformational shifts discriminate between ATP-binding sites of structurally similar enzymes. The (S)-stereochemistry specifically optimizes vector alignment with conserved catalytic residues, demonstrating how chiral pyrrolidine derivatives exploit pseudorotational flexibility for precision targeting [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: